4,4,5,5,5-Pentafluoropentyl 2,2,2-trifluoroethyl carbonate
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Overview
Description
4,4,5,5,5-Pentafluoropentyl 2,2,2-trifluoroethyl carbonate is a fluorinated organic compound with the molecular formula C8H8F8O3 and a molecular weight of 304.13 g/mol . This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,5-Pentafluoropentyl 2,2,2-trifluoroethyl carbonate typically involves the reaction of 4,4,5,5,5-Pentafluoropentanol with 2,2,2-Trifluoroethyl chloroformate under anhydrous conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation can enhance the scalability and reproducibility of the process .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5,5-Pentafluoropentyl 2,2,2-trifluoroethyl carbonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonate group can be displaced by nucleophiles such as amines or alcohols, leading to the formation of substituted products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols can be used under mild conditions.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can facilitate the hydrolysis reaction.
Major Products Formed
Nucleophilic Substitution: Substituted carbamates or carbonates.
Hydrolysis: 4,4,5,5,5-Pentafluoropentanol and 2,2,2-Trifluoroethanol.
Scientific Research Applications
4,4,5,5,5-Pentafluoropentyl 2,2,2-trifluoroethyl carbonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: Employed in the modification of biomolecules to enhance their stability and bioavailability.
Medicine: Investigated for its potential use in drug delivery systems due to its unique physicochemical properties.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4,4,5,5,5-Pentafluoropentyl 2,2,2-trifluoroethyl carbonate involves its ability to undergo nucleophilic substitution and hydrolysis reactions. The presence of multiple fluorine atoms enhances the compound’s stability and reactivity, allowing it to interact with various molecular targets. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5,5-Pentafluoropentanol: A precursor in the synthesis of 4,4,5,5,5-Pentafluoropentyl 2,2,2-trifluoroethyl carbonate.
2,2,2-Trifluoroethyl chloroformate: Another precursor used in the synthesis.
4,4,5,5,5-Pentafluoropentyl methanesulfonate: A related compound used in similar applications.
Uniqueness
This compound is unique due to its dual fluorinated alkyl chains, which impart enhanced stability and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring high-performance materials and reagents .
Properties
Molecular Formula |
C8H8F8O3 |
---|---|
Molecular Weight |
304.13 g/mol |
IUPAC Name |
4,4,5,5,5-pentafluoropentyl 2,2,2-trifluoroethyl carbonate |
InChI |
InChI=1S/C8H8F8O3/c9-6(10,8(14,15)16)2-1-3-18-5(17)19-4-7(11,12)13/h1-4H2 |
InChI Key |
VJPPBQWLWOJNBP-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(C(F)(F)F)(F)F)COC(=O)OCC(F)(F)F |
Origin of Product |
United States |
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